molecular formula C19H18N4O2 B1235880 N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-4-methoxybenzamide

N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-4-methoxybenzamide

Cat. No. B1235880
M. Wt: 334.4 g/mol
InChI Key: HGRLOELHPCRQNR-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-4-methoxybenzamide is a member of benzoic acids.

Scientific Research Applications

  • Radiolabelled Angiotensin II Antagonist for Imaging : A study by Hamill et al. (1996) developed radiolabelled nonpeptide angiotensin II antagonists, including a derivative of the compound , for imaging AT1 receptors. This has applications in understanding and diagnosing cardiovascular diseases.

  • Antimicrobial Screening : Research by Desai et al. (2013) involved the synthesis and antimicrobial screening of derivatives of the compound, demonstrating effectiveness against various bacterial and fungal infections.

  • Photodynamic Therapy for Cancer Treatment : A study by Pişkin et al. (2020) synthesized new derivatives and examined their photodynamic therapy applications in cancer treatment, highlighting their potential as photosensitizers.

  • Cardiac Electrophysiological Activity : Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides derivatives, showing their potential as selective class III agents in cardiac electrophysiology, which is vital for developing new heart disease treatments.

  • Anticonvulsant Activity : In a study by Koçyiğit-Kaymakçıoğlu et al. (2011), derivatives of the compound demonstrated anticonvulsant activity in animal models, which could be significant for developing new epilepsy treatments.

  • Amino Acid-Based Corrosion Inhibitors : Research by Srivastava et al. (2017) developed novel amino acid-based corrosion inhibitors from imidazole derivatives, showing effectiveness in protecting mild steel from corrosion.

  • Antioxidant Activity : A study by Jovanović et al. (2020) explored the antioxidant activity of amino-substituted benzamide derivatives, emphasizing their potential as powerful antioxidants.

properties

Product Name

N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-4-methoxybenzamide

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-4-methoxybenzamide

InChI

InChI=1S/C19H18N4O2/c1-25-16-9-7-15(8-10-16)19(24)23-22-17(13-18-20-11-12-21-18)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,21)(H,23,24)/b22-17-

InChI Key

HGRLOELHPCRQNR-XLNRJJMWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C(/CC2=NC=CN2)\C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=C(CC2=NC=CN2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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